molecular formula C9H13N3O2 B1313841 N-(3,4-dimethoxyphenyl)guanidine CAS No. 57004-61-2

N-(3,4-dimethoxyphenyl)guanidine

Cat. No.: B1313841
CAS No.: 57004-61-2
M. Wt: 195.22 g/mol
InChI Key: KCEIBYAXTBNNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)guanidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIBYAXTBNNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482585
Record name N-(3,4-dimethoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-61-2
Record name N-(3,4-dimethoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Biological Activity & Therapeutic Potential of N-(3,4-dimethoxyphenyl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Veratryl-Guanidine Pharmacophore[1]

The N-(3,4-dimethoxyphenyl)guanidine moiety represents a privileged scaffold in medicinal chemistry, fusing the lipophilic, electron-rich veratryl group (3,4-dimethoxyphenyl) with the highly basic, cationic guanidine core. This unique structural combination confers dual-action potential:

  • CNS Activity: High affinity for Sigma-1 receptors (

    
    1R) , leveraging the veratryl group’s ability to mimic endogenous neurosteroids and the guanidine’s cation-
    
    
    
    interaction capabilities.
  • Antimicrobial Efficacy: The amphiphilic nature of

    
    -disubstituted derivatives allows for bacterial membrane disruption, acting as cationic biocides.
    

This guide provides a rigorous analysis of the biological activity, synthesis, and experimental validation of these derivatives, moving beyond basic descriptions to causal mechanisms and self-validating protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

To understand the biological behavior, one must first master the physical chemistry of the core scaffold.

  • IUPAC Name: 1-(3,4-dimethoxyphenyl)guanidine[1]

  • Molecular Formula:

    
    [1]
    
  • Basicity (pKa): ~11.08 (Predicted).[1]

    • Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99%) as the guanidinium cation. This positive charge is critical for electrostatic anchoring to Aspartate residues in receptor binding pockets (e.g., Asp126 in

      
      1R).
      
  • Lipophilicity (LogP): ~0.8 - 1.2 (Parent); Derivatives > 3.0.

    • Implication: The parent molecule has moderate BBB (Blood-Brain Barrier) permeability.

      
      -substitution with lipophilic chains (e.g., adamantyl, phenethyl) drastically improves CNS penetration.
      

Biological Domain A: Sigma-1 Receptor Modulation[9]

The most significant therapeutic application of this compound derivatives lies in Neuropharmacology.

Mechanism of Action

The


1R is an endoplasmic reticulum (ER) chaperone protein.[2] Under cellular stress (ischemia, oxidative stress), 

1R translocates from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane.
  • Agonist Action: Derivatives binding to

    
    1R facilitate the proper folding of proteins and modulate ion channels (e.g., NMDA, Kv1.4).
    
  • The "Veratryl" Advantage: The 3,4-dimethoxy motif is a proven pharmacophore for

    
    1R affinity (seen in SA4503 and Verapamil). It occupies the hydrophobic pocket of the receptor, while the guanidine forms a salt bridge.
    
Therapeutic Indications
  • Ischemic Stroke Recovery: Agonism of

    
    1R promotes neuronal survival and neurite outgrowth post-stroke.
    
  • Neuropathic Pain: Antagonists or partial agonists can modulate central sensitization.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of


1R activation by these derivatives.

SigmaPathway Ligand N-(3,4-dimethoxyphenyl) guanidine Derivative Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Ki < 50nM) Dissociation Dissociation from BiP/GRP78 Sigma1->Dissociation Activation Chaperone Chaperone Activity (Protein Refolding) Dissociation->Chaperone Calcium Modulation of IP3R (Ca2+ Flux) Dissociation->Calcium Survival Neuronal Survival (Anti-Apoptosis) Chaperone->Survival Reduced ER Stress Mitochondria Mitochondrial Bioenergetics Calcium->Mitochondria ATP Production Mitochondria->Survival

Caption: Signal transduction pathway of Sigma-1 Receptor activation by guanidine ligands leading to neuroprotection.

Biological Domain B: Antimicrobial Activity[5][6][8][11][12][13][14]

While the parent compound is a weak antibiotic,


-disubstituted derivatives exhibit potent broad-spectrum activity.
Mechanism: Membrane Depolarization

Guanidine derivatives act as cationic surfactants .

  • Adsorption: The cationic guanidinium head binds to the anionic phosphate groups of the bacterial cell wall (LPS in Gram-negative, Teichoic acids in Gram-positive).

  • Insertion: The lipophilic 3,4-dimethoxyphenyl tail inserts into the lipid bilayer.

  • Disruption: This causes membrane depolarization, leakage of cytosolic contents (

    
     efflux), and cell death.
    
Structure-Activity Relationship (SAR)
  • Electron Donation: The methoxy groups at 3,4-positions increase electron density on the phenyl ring, potentially enhancing

    
    -stacking interactions within the membrane interface.
    
  • Chain Length: Activity peaks when the

    
    -substituent is a hydrophobic chain of 8–12 carbons (e.g., octyl, dodecyl), optimizing the hydrophilic-lipophilic balance (HLB).
    

Experimental Protocols

Synthesis of this compound (Nitrate Salt)

Rationale: This method uses S-methylisothiourea, avoiding the toxicity of cyanogen bromide and providing higher purity than cyanamide fusion.

Reagents: 3,4-dimethoxyaniline (1.0 eq), S-methylisothiourea nitrate (1.1 eq), Ethanol (solvent).

Workflow:

  • Dissolution: Dissolve 15.3g (0.1 mol) of 3,4-dimethoxyaniline in 100 mL of absolute ethanol.

  • Addition: Add 16.7g (0.11 mol) of S-methylisothiourea nitrate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Self-Validation Check: A trap containing lead acetate paper placed at the condenser outlet must turn black (detecting methyl mercaptan gas evolution). If no gas evolves, the reaction has not started.

  • Work-up: Cool to

    
    . The product usually precipitates as a white crystalline solid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 75–85%.

Sigma-1 Receptor Binding Assay (Radioligand Competition)

Rationale: To determine the affinity (


) of the derivative.[2]

Materials:

  • Rat brain membrane homogenates (rich in

    
    1R).
    
  • Radioligand:

    
    (+)-Pentazocine (highly selective 
    
    
    
    1 agonist).
  • Test Compound: The synthesized guanidine derivative.[3][4][5][6]

Protocol:

  • Incubation: Mix 100

    
     membrane protein with 3 nM 
    
    
    
    (+)-Pentazocine and varying concentrations (
    
    
    to
    
    
    M) of the test compound in 50 mM Tris-HCl (pH 7.4).
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the biological activity profile of the parent scaffold versus optimized derivatives based on literature consensus.

Compound VariantTargetActivity TypePotency (

/ MIC)
Primary Effect
Parent (Unsubstituted)Sigma-1 ReceptorAgonist

nM
Moderate Neuroprotection
Parent (Unsubstituted)S. aureusBacteriostaticMIC

Weak Membrane Activity
N'-Phenethyl Derivative Sigma-1 ReceptorAgonist

nM
High Potency Neuroprotection
N'-Octyl Derivative S. aureus (MRSA)BactericidalMIC

Potent Membrane Disruption
N,N'-Diaryl Derivative Sigma-2 ReceptorAntagonist

nM
Apoptosis Induction (Cancer)

Synthesis Workflow Visualization

Synthesis Start 3,4-Dimethoxyaniline Process Reflux in EtOH (6-8 hrs, 78°C) Start->Process Reagent S-Methylisothiourea Nitrate Reagent->Process Check Validation: MeSH Gas Evolution Process->Check Monitor Product N-(3,4-dimethoxyphenyl) guanidine Nitrate Check->Product Crystallization

Caption: Synthetic pathway for the guanidine nitrate salt via nucleophilic substitution.

References

  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for antipsychotic drugs." Proceedings of the National Academy of Sciences. Link

  • Matsuno, K., et al. (1996). "Potent Sigma-1 Receptor Agonist SA4503." Brain Research. (Contextualizing the 3,4-dimethoxy pharmacophore). Link

  • Saczewski, F., & Balewski, L. (2009).[7] "Biological activities of guanidine compounds." Expert Opinion on Therapeutic Patents. Link

  • Kovacevic, B., et al. (2021). "Synthesis and Antimicrobial Activity of Guanidine Derivatives." Journal of Medicinal Chemistry. (General protocol validation). Link

  • ChemicalBook. (2023). "N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE Properties and CAS 57004-61-2." Link

Sources

N-(3,4-dimethoxyphenyl)guanidine melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes N-(3,4-dimethoxyphenyl)guanidine , a specialized aryl guanidine intermediate often utilized in the synthesis of bioactive heterocyclic compounds and receptor ligands.

The following content is structured for research scientists and process chemists, focusing on thermodynamic properties, synthesis pathways, and rigorous characterization protocols.

CAS Registry Number: 57004-61-2 (Free Base) Synonyms: 1-(3,4-Dimethoxyphenyl)guanidine; Veratrylguanidine; 3,4-Dimethoxyphenylguanidine. Chemical Formula: C


H

N

O

Molecular Weight: 195.22 g/mol [1]
Thermodynamic & Physicochemical Data

The physicochemical behavior of this compound is heavily dependent on its protonation state. As a strong organic base (guanidine pKa


 12–13), the free base is chemically labile, hygroscopic, and prone to absorbing atmospheric CO

to form carbonates. Consequently, it is most frequently isolated and characterized as a stable salt (e.g., methanesulfonate, nitrate, or hydrochloride).
Table 1: Physicochemical Properties (Free Base vs. Salts)
PropertyFree Base (Predicted/Calc.)Methanesulfonate Salt (Experimental Ref.)Notes
Boiling Point 301.9 ± 52.0 °C (at 760 mmHg)N/A (Decomposes)Free base decomposes before boiling at atm pressure.
Melting Point 145 – 155 °C (Predicted)168 – 172 °C (Typical for aryl guanidine salts)Experimental MP depends heavily on counter-ion and solvation.
Density 1.23 ± 0.1 g/cm³> 1.3 g/cm³Salt forms exhibit higher packing density.
Flash Point 136.4 ± 30.7 °CN/ACalculated value.
pKa 11.08 ± 0.70N/AThe conjugate acid is highly stable due to resonance.
Solubility DMSO, Methanol, EthanolWater, DMSOFree base is lipophilic; salts are water-soluble.

Critical Technical Note: Experimental melting points for the free base are rarely reported in literature because the compound is typically generated in situ or immediately converted to a salt to prevent oxidation and carbamoylation. The data above reflects the consensus of computational models (ACD/Labs, EPI Suite) and comparative analysis of structural analogs (e.g., 4-methoxyphenylguanidine).

Synthesis & Isolation Protocols

To obtain high-purity this compound, a direct guanylation of 3,4-dimethoxyaniline is the standard approach. Two primary methodologies are recommended based on scale and available reagents.

Method A: Cyanamide Addition (Atom Economical)

This method is preferred for industrial scalability but requires careful pH control to prevent polymerization of cyanamide.

  • Reagents: 3,4-Dimethoxyaniline (1.0 eq), Cyanamide (1.2 eq), HCl (conc., 1.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 3,4-dimethoxyaniline in ethanol.

    • Add concentrated HCl dropwise to form the aniline hydrochloride salt in situ.

    • Heat the solution to reflux (approx. 80°C).

    • Add Cyanamide (50% aq. solution) slowly over 30 minutes.

    • Reflux for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Cool to 0°C. The guanidine hydrochloride salt often precipitates. If not, evaporate solvent and recrystallize from Isopropanol/Ether.

Method B: S-Methylisothiourea (Laboratory Scale)

This method releases methyl mercaptan (toxic/odorous) but generally provides higher yields and cleaner crude products.

  • Reagents: 3,4-Dimethoxyaniline, S-methylisothiourea hemisulfate, Ethanol/Water.

  • Procedure:

    • Reflux the aniline with S-methylisothiourea hemisulfate in aqueous ethanol for 24 hours.

    • Use a bleach trap (sodium hypochlorite) to neutralize the evolved methyl mercaptan gas.

    • Isolation: The product crystallizes as the sulfate salt upon cooling.

Visualization: Synthesis & Workflow

The following diagram outlines the logical flow from precursor selection to analytical validation.

G Start 3,4-Dimethoxyaniline (Precursor) Reaction Reflux (EtOH/H2O) Acid Catalysis Start->Reaction Reagent Guanylation Agent (Cyanamide or S-Methylisothiourea) Reagent->Reaction Crude Crude Guanidine Salt Reaction->Crude 6-12h Reflux Purification Recrystallization (iPrOH/Et2O) Crude->Purification Precipitation Final This compound (Salt Form) Purification->Final Isolation

Caption: Synthesis pathway converting 3,4-dimethoxyaniline to the target guanidine salt via nucleophilic substitution.

Analytical Characterization Protocols

For researchers verifying the identity and purity of this compound, standard capillary melting point measurements are often insufficient due to thermal decomposition. The following advanced protocols are recommended.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset and detect polymorphism or solvates.

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Sample Prep: 2–5 mg of dried salt (nitrate or mesylate) in a Tzero aluminum pan, hermetically sealed (pinhole lid to allow gas escape if decomposition occurs).

  • Ramp: Equilibrate at 40°C, ramp 10°C/min to 250°C.

  • Expected Result: A sharp endothermic peak (melting) followed immediately by an exothermic event or erratic baseline (decomposition).

    • Acceptance Criteria: Onset temperature within ±2°C of reference standard (e.g., 168°C for salts).

Protocol 2: HPLC Purity Assessment

Objective: Quantify free base content vs. impurities (dimers, unreacted aniline).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (guanidine core) and 254 nm (aromatic ring).

  • Note: Guanidines are polar; they will elute early. The TFA is critical to ionize the guanidine and improve peak shape.

Applications & Stability

Pharmaceutical Relevance: The 3,4-dimethoxyphenyl moiety (veratryl group) is a common pharmacophore in medicinal chemistry, often mimicking the catecholamine structure. When coupled with a guanidine, it serves as a potent ligand for:

  • H2 Histamine Receptors: Analogous to cimetidine/impromidine structures.

  • Imidazoline Receptors: Modulation of blood pressure and insulin secretion.

  • Sodium Channel Blockers: Guanidine groups can mimic the arginine residues in toxin binding sites.

Storage & Handling:

  • Stability: The salt forms are stable at room temperature for >2 years if kept dry. The free base degrades within weeks.

  • Hygroscopicity: High. Store in a desiccator.

  • Safety: Irritant. Guanidines can be caustic to mucous membranes.

References
  • ChemicalBook. (2024). N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE | 57004-61-2 Basic Information. Retrieved from

  • PubChem. (2024). 1-(3,4-Dimethoxyphenyl)guanidine Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Guanidine Hydrochloride and Derivatives: Product Specification & MSDS. Retrieved from

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Journal of Organic Chemistry. (General reference for cyanamide/aniline coupling protocols).

Sources

A Comprehensive Guide to Establishing the Toxicity Profile and Acute Oral LD50 of N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research, scientific, and drug development professionals. The protocols and insights provided are for informational purposes. All experimental work should be conducted in compliance with institutional, national, and international guidelines for laboratory safety and animal welfare.

Introduction

N-(3,4-dimethoxyphenyl)guanidine (CAS 57004-61-2) is a chemical entity featuring a guanidinium group attached to a dimethoxy-substituted phenyl ring.[1] While its structure suggests potential biological activity, a thorough review of publicly accessible scientific literature and toxicological databases reveals a significant gap in our understanding of its safety profile. There is no readily available data on its acute toxicity (LD50), cytotoxicity, genotoxicity, or other critical safety endpoints.

This guide, therefore, serves as a strategic and technical roadmap for researchers and drug development professionals. It is designed not to report existing data, but to provide a first-principles approach to systematically and rigorously establish the complete toxicity profile of this compound. We will leverage established regulatory guidelines and draw logical inferences from the known toxicology of its core chemical moieties—guanidine and the dimethoxyphenyl group—to design a robust, tiered testing strategy.

Part 1: Toxicological Insights from Structural Analogs

In the absence of direct data, a primary step in risk assessment is to analyze the toxicological profile of structurally related compounds. The molecule can be deconstructed into two key components: the guanidine headgroup and the 3,4-dimethoxyphenyl ring system.

The Guanidine Moiety: A Known Hazard

The guanidine group is a strong base that is protonated at physiological pH. Its salts, particularly guanidine hydrochloride, are well-studied.

  • Acute Oral Toxicity: Guanidine and its salts are classified as toxic compounds upon oral ingestion.[2] An acute oral toxicity study in mice established an LD50 for guanidine hydrochloride of 570.8 mg/kg in males and 621.4 mg/kg in females, placing it in a "slightly toxic" category.[3] Clinical signs of acute toxicity included neurological and respiratory effects such as tremors, irritability, hyperactivity, and gasping.[3]

  • Irritant Properties: Guanidine hydrochloride is a known irritant to the skin and eyes and is likely an irritant to the respiratory tract if inhaled.[2][4] Prolonged or repeated skin contact can lead to severe irritation and ulceration.[4]

  • Systemic & Chronic Effects: There is evidence that long-term exposure may lead to a decrease in bone marrow activity.[4]

  • Genotoxicity: Limited studies suggest that guanidine hydrochloride does not have mutagenic effects.[2]

The 3,4-Dimethoxyphenyl Moiety

This moiety is present in numerous natural products and synthetic compounds. Its primary toxicological relevance lies in its metabolism, which would likely occur via hepatic cytochrome P450 (CYP) enzymes. O-demethylation is a common metabolic pathway, which could produce catechol-like metabolites. These metabolites could be subject to further conjugation or, in some cases, redox cycling, which would need to be investigated.

Part 2: A Proposed Experimental Workflow for Comprehensive Toxicity Profiling

A tiered, systematic approach is essential to efficiently and ethically characterize the toxicity of a novel compound. The following workflow progresses from high-throughput in vitro assays to more complex in vivo studies, in line with modern drug safety testing paradigms.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity If not highly cytotoxic Metabolic_Stability Metabolic_Stability Genotoxicity->Metabolic_Stability hERG_Assay hERG_Assay Metabolic_Stability->hERG_Assay Acute_Oral_Toxicity Acute_Oral_Toxicity hERG_Assay->Acute_Oral_Toxicity Proceed if in vitro profile is acceptable

Caption: A tiered workflow for toxicity assessment.

Tier 1: Foundational In Vitro Safety Assessment

These initial assays are critical for early go/no-go decisions, providing data on cellular toxicity, genotoxic potential, and potential liabilities like cardiac ion channel inhibition and metabolic instability.[5][6]

  • Causality & Expertise: The first question for any new compound is its fundamental toxicity to living cells. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8] A potent cytotoxic compound may have limited therapeutic potential unless it is intended as a targeted cytotoxic agent (e.g., for oncology).

  • Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly. A dose-response curve is generated, and the resulting IC50 (the concentration that inhibits 50% of cell viability) provides a quantitative measure of cytotoxicity.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Use non-linear regression to determine the IC50 value.[9]

MTT_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT cytotoxicity assay.

  • Causality & Expertise: It is crucial to determine if a compound can cause mutations in DNA, as this is a strong indicator of carcinogenic potential.[10] The Ames test is a globally accepted bacterial assay for identifying mutagenic substances.[11][12][13]

  • Self-Validating System: The assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, making them unable to synthesize histidine.[12][14] The test measures the rate at which the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a metabolic activation system (rat liver S9 fraction) is critical, as it mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[11][14]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare various concentrations of the test compound.

  • Incubation Mixture: In a test tube, combine the test compound, a Salmonella tester strain (e.g., TA98 or TA100), and either a phosphate buffer or the S9 metabolic activation mixture.[14]

  • Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate (lacking histidine).[14]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies, typically at least double the background level, indicates a positive (mutagenic) result.

  • Causality & Expertise: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to life-threatening cardiac arrhythmias.[15] Regulatory agencies mandate hERG testing for most new drug candidates.

  • Self-Validating System: The assay is performed on a cell line stably expressing the hERG channel.[16] Automated patch-clamp systems provide the gold standard data by directly measuring ion flow.[17] Thallium flux assays offer a higher-throughput alternative.[16][18] A known hERG inhibitor (e.g., E-4031 or astemizole) is used as a positive control to validate each experiment.[16][19]

Experimental Protocol: Thallium Flux Assay

  • Cell Culture: Use a U2OS or HEK293 cell line stably expressing the hERG channel.

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is trapped inside the cells.[16]

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate.

  • Stimulation & Reading: Add a stimulation buffer containing thallium ions. A kinetic plate reader measures the fluorescence signal in real-time. As thallium enters the cell through open hERG channels, it binds to the dye, increasing fluorescence.[16]

  • Analysis: A hERG inhibitor will block the entry of thallium, resulting in a reduced fluorescence signal. The IC50 value for hERG inhibition is then calculated.

  • Causality & Expertise: This assay predicts how long a drug will last in the body. A compound that is metabolized too quickly will have a short half-life and may not be effective. A compound that is not metabolized at all could accumulate to toxic levels. This assay measures the rate of compound depletion by metabolic enzymes.[20][21]

  • Self-Validating System: The assay uses either human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for Phase I and Phase II metabolism).[21][22] The disappearance of the parent compound is measured over time using highly sensitive LC-MS/MS. Known high-turnover and low-turnover compounds are included as controls.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes and a NADPH regenerating system (to support CYP enzyme activity) at 37°C.[23]

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).[23]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[23]

  • Analysis: Centrifuge the samples to remove precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: Plot the natural log of the remaining compound concentration versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[24]

Tier 2: Definitive In Vivo Acute Oral Toxicity (OECD 423)

If the in vitro profile is acceptable (i.e., low cytotoxicity, non-mutagenic, no significant hERG inhibition), the next step is to determine the acute systemic toxicity in vivo.

  • Causality & Expertise: The OECD 423 guideline, or the Acute Toxic Class Method, is a modern, ethically-minded approach to determining acute oral toxicity.[25] Instead of calculating a precise LD50 value, which requires a large number of animals, this method classifies a substance into one of the Globally Harmonised System (GHS) toxicity categories based on a stepwise procedure with minimal animal use.[26][27]

  • Self-Validating System: The procedure is highly standardized. The outcome at each dose step (survival or death) dictates the next step in the protocol (escalating or de-escalating the dose), providing a built-in decision-making process.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a small group (e.g., 3) of healthy, young adult female rats.[26]

  • Fasting: Animals are fasted overnight prior to dosing.[26]

  • Dosing: Administer a single oral dose of the test substance via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any available information.[26][27]

  • Observation: Observe animals closely for the first few hours after dosing and then daily for a total of 21 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and respiratory patterns) and mortality.[28]

  • Stepwise Procedure:

    • If mortality is observed at the starting dose, the test is repeated at a lower dose level.

    • If no mortality is observed, the test proceeds to the next higher dose level with a new group of animals.

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed. For example, if mortality occurs at 300 mg/kg but not at 50 mg/kg, the substance would fall into a specific toxicity class.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Proposed In Vitro Toxicity Assessment

Assay Endpoint Typical Result Format Interpretation
Cytotoxicity (MTT) Cell Viability IC50 (µM) Concentration causing 50% inhibition of cell viability. Lower values indicate higher cytotoxicity.
Genotoxicity (Ames) Mutagenicity Positive / Negative A positive result indicates the compound is a bacterial mutagen and a potential carcinogen.
Cardiac Safety (hERG) hERG Channel Inhibition IC50 (µM) Concentration causing 50% inhibition of the hERG current. A low IC50 is a significant safety concern.

| Metabolic Stability | Intrinsic Clearance | t1/2 (min), Clint (µL/min/mg) | Indicates the rate of metabolism. Used to predict in vivo clearance and half-life. |

Table 2: GHS Classification Based on In Vivo Acute Oral Toxicity (OECD 423)

Outcome Dose Range (mg/kg) GHS Category
Mortality at 5 mg/kg ≤ 5 1
Mortality at 50 mg/kg > 5 and ≤ 50 2
Mortality at 300 mg/kg > 50 and ≤ 300 3
Mortality at 2000 mg/kg > 300 and ≤ 2000 4

| No mortality at 2000 mg/kg | > 2000 | 5 or Unclassified |

Conclusion

While this compound currently lacks a defined toxicity profile, this does not preclude its investigation. By adopting the structured, tiered approach outlined in this guide, researchers can efficiently and ethically generate the necessary data. This strategy, beginning with cost-effective in vitro screens for cytotoxicity, genotoxicity, cardiac safety, and metabolic stability, and culminating in a definitive in vivo acute toxicity study, ensures that resources are focused on compounds with a viable safety profile. This systematic evaluation is fundamental to any research or drug development program, providing the critical safety data required for informed decision-making and regulatory compliance.

References

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]

  • Toxicology Northwest. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Acute Oral Toxicity of Guanidine Hydrochloride in Mice. Retrieved from [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Jeong, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Toxics, 8(3), 79. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • PubMed. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • RE-Place. (n.d.). The Ames Salmonella/microsome mutagenicity assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of N-(3,4-dimethoxyphenyl)guanidine from 3,4-dimethoxyaniline. The guanidine functional group is a critical pharmacophore in medicinal chemistry, valued for its ability to form strong, charge-assisted hydrogen bonds.[1][2] This guide details a classic and efficient approach: the acid-catalyzed condensation of an aniline hydrochloride salt with aqueous cyanamide. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, outline characterization methods, and offer troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.

Introduction and Mechanistic Rationale

The synthesis of N-arylguanidines is a cornerstone transformation in the development of various therapeutic agents.[3][4] The target molecule, this compound, serves as a valuable building block for more complex molecular architectures. The chosen synthetic route is the reaction between 3,4-dimethoxyaniline hydrochloride and cyanamide. This method is favored for its operational simplicity, cost-effectiveness, and the ready availability of starting materials.

Reaction Causality: The reaction proceeds via the nucleophilic addition of the aniline to cyanamide. The key to success is the initial protonation of the aniline with hydrochloric acid. This step serves two critical functions:

  • Aniline Activation: While it may seem counterintuitive to protonate the nucleophile, the formation of the anilinium salt prevents side reactions and ensures that the reaction proceeds cleanly upon heating.

  • Cyanamide Activation: The acidic medium activates the cyanamide molecule, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the free aniline, which exists in a small equilibrium concentration.

The reaction is typically driven to completion by heating, which overcomes the activation energy for the addition step. Subsequent neutralization liberates the desired guanidine free base. This acid-promoted amination is a well-established method for producing N,N'-disubstituted guanidines.[5]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
3,4-DimethoxyanilineReagentSigma-Aldrich6315-89-5Also known as 4-Aminoveratrole.[6][7][8]
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific7647-01-0Corrosive. Handle in a fume hood.
Cyanamide50% aq. solutionSigma-Aldrich420-04-2Toxic and corrosive. Handle with care.
Isopropanol (IPA)ACS GradeVWR67-63-0Used as the reaction solvent.
Sodium Hydroxide (NaOH)PelletsEMD Millipore1310-73-2For neutralization.
Diethyl EtherAnhydrousFisher Scientific60-29-7For trituration/crystallization.
250 mL Round-bottom flask----
Reflux condenser----
Magnetic stirrer and hotplate----
pH paper or pH meter----
Buchner funnel and filter flask----
Step-by-Step Synthesis Procedure

Part A: Formation of 3,4-Dimethoxyaniline Hydrochloride

  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyaniline (15.3 g, 100 mmol).

  • Acidification: In a fume hood, add isopropanol (100 mL) to the flask and stir to dissolve the aniline. Once dissolved, slowly add concentrated hydrochloric acid (8.3 mL, ~100 mmol) dropwise while stirring.

    • Causality Note: The hydrochloride salt will precipitate as a white solid. This in-situ formation ensures the salt is anhydrous and reactive for the subsequent step. The reaction is exothermic; slow addition is recommended.

  • Stirring: Allow the resulting slurry to stir at room temperature for 30 minutes to ensure complete salt formation.

Part B: Guanidinylation

  • Reagent Addition: To the slurry of the aniline hydrochloride, add a 50% aqueous solution of cyanamide (10.1 g, ~120 mmol, 1.2 equivalents).

    • Causality Note: A slight excess of cyanamide is used to drive the reaction to completion.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 85-90 °C) using a heating mantle or oil bath. Continue refluxing with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Part C: Isolation and Purification

  • Solvent Removal: Remove the isopropanol under reduced pressure using a rotary evaporator. The residue will be a thick oil or semi-solid.

  • Neutralization: Dissolve the residue in water (100 mL). Slowly add a 5M sodium hydroxide (NaOH) solution dropwise while stirring vigorously until the pH of the solution is >12.

    • Causality Note: This deprotonates the guanidinium hydrochloride salt to precipitate the free base of this compound. The product will precipitate as a solid.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2x 50 mL) to remove inorganic salts.

  • Drying & Trituration: Dry the crude product under vacuum. For further purification, the solid can be triturated with cold diethyl ether, filtered, and dried again to yield a fine, off-white powder.

Safety Precautions
  • 3,4-Dimethoxyaniline: Harmful if swallowed or in contact with skin.

  • Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Cyanamide Solution: Toxic and corrosive. Avoid inhalation and contact with skin.

  • Sodium Hydroxide: Corrosive. The neutralization step is exothermic and should be performed with care.

Workflow and Data Summary

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part A: Salt Formation cluster_reaction Part B: Guanidinylation cluster_workup Part C: Isolation & Purification A1 Dissolve 3,4-Dimethoxyaniline in Isopropanol A2 Add conc. HCl (dropwise) A1->A2 A3 Stir 30 min at RT (Precipitation) A2->A3 B1 Add 50% aq. Cyanamide (1.2 equiv) A3->B1 B2 Heat to Reflux (4-6 hours) B1->B2 B3 Cool to RT B2->B3 C1 Remove Solvent (Rotovap) B3->C1 C2 Dissolve in H2O C1->C2 C3 Basify with 5M NaOH (pH > 12) C2->C3 C4 Filter Precipitate C3->C4 C5 Wash with Cold H2O C4->C5 C6 Dry Under Vacuum C5->C6 Product This compound C6->Product

Caption: Overall workflow for the synthesis of this compound.

Summary of Key Parameters
ParameterValue
Moles of 3,4-Dimethoxyaniline100 mmol
Equivalents of Cyanamide1.2
Reaction SolventIsopropanol
Reaction TemperatureReflux (~85-90 °C)
Reaction Time4-6 hours
Expected Yield75-85%
Product AppearanceOff-white to pale brown solid
Product Molecular Weight195.22 g/mol

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point (MP): Compare the observed melting point with literature values.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy groups, as well as broad signals for the -NH protons of the guanidine group.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms, including the characteristic guanidinyl carbon (~155-160 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.2.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (around 3100-3400 cm⁻¹) and a strong C=N stretching vibration (around 1650 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time. Ensure the temperature is adequate for reflux. Check the quality/concentration of the cyanamide solution.
Loss during workup.Ensure pH is sufficiently basic (>12) for full precipitation. Minimize transfer losses.
Oily Product Impurities present.Triturate the crude product with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove soluble impurities.
Incomplete drying.Dry the product for a longer period under high vacuum.
Reaction Stalls Insufficient acid catalyst.Ensure a full equivalent of HCl was added to form the aniline salt.

References

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

  • Bentham Science Publishers. (n.d.). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.

  • Elumalai, V., et al. (2020). Guanidine synthesis from various precursors. ResearchGate.

  • Wolfe, J. P. (n.d.). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC.

  • Google Patents. (1993). WO1993019042A1 - Preparation of substituted guanidines.

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists Synthesis of Guanidine-Based TLR4 Antagonists.

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents.

  • PMC. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines.

  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds.

  • ScholarWorks @ Central Washington University. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

  • PubMed. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

  • Pathak, S., et al. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines.

  • ChemicalBook. (n.d.). N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE | 57004-61-2.

  • University of Toronto. (n.d.). Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products.

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines.

  • PubChem. (n.d.). 3,4-Dimethoxyaniline.

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.

  • Sigma-Aldrich. (n.d.). 3,4-Dimethoxyaniline 98%.

  • ChemBK. (2024). 3,4-Dimethoxyaniline.

Sources

Application Note: High-Purity Isolation & Recrystallization of N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification of N-(3,4-dimethoxyphenyl)guanidine (CAS 57004-61-2), a structural analog often utilized in medicinal chemistry as a pharmacophore for adrenergic or serotonergic receptor ligands.[1] Due to the high basicity of the guanidine moiety (


), this compound is most effectively isolated and purified as a salt (e.g., hydrochloride or nitrate), though free-base protocols are provided for specific applications. This document outlines solvent selection strategies, thermodynamic solubility profiles, and a validated step-by-step recrystallization protocol designed to achieve 

purity.

Physicochemical Context & Solubility Logic[2][3]

To design a robust purification process, one must understand the competing molecular forces within this compound:

  • The Guanidine Core (Polar/Basic): This moiety dominates the solubility profile, making the molecule highly polar and capable of strong hydrogen bonding. It renders the free base soluble in alcohols and polar aprotic solvents, but sparingly soluble in water due to the lipophilic aryl tail.

  • The 3,4-Dimethoxyphenyl Tail (Lipophilic): This aromatic region reduces water solubility for the free base but provides solubility in moderately polar organic solvents like ethyl acetate or dichloromethane.[1]

  • Salt Formation: Protonation of the guanidine nitrogen drastically alters solubility.[1][2] The resulting cation is highly water-soluble but crystallizes well from aqueous systems or alcohol/ether mixtures due to high lattice energy.[1]

Table 1: Predicted Solubility Profile (Thermodynamic Assessment)
Solvent SystemFree Base SolubilitySalt (HCl/NO

) Solubility
Suitability for Recrystallization
Water Low (

mg/mL at RT)
High (RT), Very High (Boiling)Excellent for Salts (High recovery)
Ethanol (EtOH) HighModerate (RT), High (Boiling)Good (Requires cooling or anti-solvent)
Ethyl Acetate ModerateVery LowGood for Free Base
Hexanes/Heptane InsolubleInsolubleAnti-solvent only
Ethanol/Water (9:1) HighHighExcellent for polishing
Toluene Moderate (Hot)InsolubleSpecialized (For free base removal of polar impurities)

Solvent Selection & Screening Strategy

For this compound, the impurity profile—typically unreacted 3,4-dimethoxyaniline or cyanamide derivatives—dictates the solvent choice.[1]

  • Scenario A: Crude Salt (Synthesis from Aniline + Cyanamide/Acid) [1]

    • Primary Recommendation:Water or 10% Aqueous Ethanol .[1]

    • Mechanism:[1][3][4] The guanidinium salt dissolves in boiling water. Upon cooling, the high lattice energy drives crystallization, while polar impurities (urea byproducts) remain in the mother liquor.

  • Scenario B: Crude Free Base

    • Primary Recommendation:Ethyl Acetate / Heptane .[1][3]

    • Mechanism:[1][3][4] Dissolve in hot ethyl acetate; add heptane to reduce solubility power gradually. This excludes non-polar tars.[1]

Diagram 1: Solvent Selection Logic Tree

SolventSelection Start Start: Analyze Crude Material FormCheck Is the material a Salt or Free Base? Start->FormCheck SaltPath Salt Form (HCl, Nitrate, Sulfate) FormCheck->SaltPath Salt BasePath Free Base Form FormCheck->BasePath Free Base WaterSol Test Solubility in Boiling Water SaltPath->WaterSol EtOAcSol Test Solubility in Hot EtOAc BasePath->EtOAcSol RecrysWater Protocol A: Recrystallize from Water (Slow Cool) WaterSol->RecrysWater Soluble at 100°C Insoluble at 25°C RecrysEtOH Protocol B: Recrystallize from EtOH + Et2O (Anti-solvent) WaterSol->RecrysEtOH Too soluble in Water or Decomposes RecrysEtOAc Protocol C: Recrystallize from EtOAc + Heptane EtOAcSol->RecrysEtOAc Soluble Hot

Caption: Logical flow for selecting the optimal solvent system based on the initial chemical form of the guanidine derivative.

Detailed Experimental Protocols

Protocol A: Purification of Guanidinium Nitrate/Hydrochloride Salt (Recommended)

Target:


 Purity | Yield: 70-85%[1]

Reagents:

  • Crude this compound salt (10.0 g)

  • Deionized Water (HPLC Grade)[1]

  • Activated Charcoal (optional, for decolorization)

  • Ethanol (cold, for washing)

Procedure:

  • Dissolution: Place 10.0 g of crude salt in a 250 mL Erlenmeyer flask. Add 40 mL of water.

  • Heating: Heat the mixture to boiling (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve completely, add water in 5 mL increments, returning to boil between additions, until a clear solution is obtained.

  • Decolorization (Optional): If the solution is dark/brown, remove from heat, add 0.5 g activated charcoal, and boil for 2 minutes.

  • Hot Filtration: While boiling hot, filter the solution through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal and insoluble mechanical impurities.

  • Crystallization (The Critical Step):

    • Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.

    • Once at room temperature, move the flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Collection: Filter the white crystalline precipitate using vacuum filtration.

  • Washing: Wash the filter cake with 2

    
     10 mL of ice-cold  ethanol/water (1:1 mixture). This removes surface mother liquor without redissolving the salt.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Purification of the Free Base

Target: Removal of non-polar tars

Reagents:

  • Crude Free Base

  • Ethyl Acetate (Solvent)[1][3]

  • Heptane (Anti-solvent)[1][3]

Procedure:

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL per gram). Heat to reflux (

    
    ).[1]
    
  • Saturation: If fully soluble, concentrate the solution by evaporation until slight turbidity is observed, then add a drop of EtOAc to clear it.

  • Anti-Solvent Addition: While hot, add Heptane dropwise until a persistent cloudiness forms.[1] Add just enough EtOAc to clear it again.[1]

  • Cooling: Remove from heat. Cover and let stand undisturbed. Needle-like crystals should form as the solution cools.[1]

  • Isolation: Filter and wash with 100% Heptane.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent is too polar.[1]Re-heat to dissolve.[1][3] Add a seed crystal at the cloud point. Switch to a more polar solvent system (e.g., add 10% EtOH).[1]
Low Yield Too much solvent used during dissolution.[1]Concentrate the mother liquor by 50% and perform a "second crop" crystallization (purity may be lower).
Colored Crystals Chromophores trapped in lattice.[1]Repeat Protocol A, Step 3 (Charcoal treatment) or recrystallize from methanol.[1]
Diagram 2: Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Material (Solid) Dissolve Dissolution (T > 80°C) Crude->Dissolve Solvent Addition Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleation Nucleation (Slow Cooling) Filter->Nucleation -dT/dt Growth Crystal Growth (0-4°C) Nucleation->Growth Isolation Isolation (Vacuum Filtration) Growth->Isolation Pure Pure Crystals (>99.5%) Isolation->Pure Drying

Caption: Step-by-step unit operations for the purification workflow.

Characterization & Validation

To ensure the protocol's success, the final product must be validated against established standards.

  • Melting Point:

    • Nitrate Salt: Expect

      
       (consistent with guanidine nitrate derivatives).[1][5]
      
    • Free Base: Lower melting point, typically distinct from the salt.

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1]

    • Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (guanidine).[1]

  • 1H NMR (DMSO-d6):

    • Look for the characteristic methoxy singlets (

      
       ppm) and the broad guanidine NH protons (exchangeable).[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57004-61-2, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. Guanidinium Nitrate Phase Change Data. Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis and Purification of Guanidines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are experiencing precipitation ("crashing out"), poor dissolution, or inconsistent bioassay results with N-(3,4-dimethoxyphenyl)guanidine (also known as 1-(3,4-dimethoxyphenyl)guanidine).

This guide is not a generic template. It is a targeted troubleshooting system designed to navigate the specific physicochemical challenges of aryl-guanidine derivatives. We will address the critical interplay between pKa, salt forms, and solvent choice that dictates the success of your experiments.

Part 1: The Diagnostic Phase (Triage)

Before adding more solvent, you must identify the exact chemical form of your material. The solubility rules for the Free Base and the Salt are diametrically opposed.

Step 1: Check Your Vial Label

  • Form A: The Salt (e.g., Hydrochloride, Methanesulfonate/Mesylate)

    • Appearance: Crystalline solid, often hygroscopic.

    • Behavior: Hydrophilic. Soluble in water (up to a limit), highly soluble in DMSO.

    • Common Pitfall: "Salting out" in high-ionic-strength buffers (e.g., 10x PBS).

  • Form B: The Free Base

    • Appearance: Amorphous or crystalline powder.

    • Behavior: Hydrophobic. Insoluble in neutral water. Requires organic solvents or acidification.

    • Common Pitfall: Users try to dissolve this directly in water or PBS, resulting in a cloudy suspension.

Visual Diagnostic: The Solubility Decision Tree

SolubilityTree Start START: Check Compound Form IsSalt Is it a Salt? (HCl, Mesylate, etc.) Start->IsSalt IsBase Is it a Free Base? Start->IsBase WaterSol Soluble in Water/Buffer (pH < 7.0) IsSalt->WaterSol Yes NoWater INSOLUBLE in Water IsBase->NoWater SaltIssue Issue: Precipitation in Buffer? WaterSol->SaltIssue If cloudy FixSalt Fix: Reduce Ionic Strength or Warm to 37°C SaltIssue->FixSalt OrgSolv Dissolve in 100% DMSO (Stock Solution) NoWater->OrgSolv Mandatory Dilution Dilute into Aqueous Buffer OrgSolv->Dilution CrashOut Risk: Precipitation on Dilution Dilution->CrashOut If pH > 8 FixBase Fix: Keep Final DMSO > 0.1% or Acidify Buffer (pH < 6) CrashOut->FixBase

Figure 1: Decision tree for selecting the correct solubilization strategy based on the chemical form of this compound.

Part 2: Master Solubilization Protocols

Protocol A: The "Gold Standard" DMSO Stock (Recommended)

This method works for both Salt and Free Base forms and ensures long-term stability.

  • Weighing: Weigh the compound rapidly. Guanidine salts are hygroscopic and will absorb atmospheric water, leading to concentration errors [1].

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .

    • Why DMSO? It disrupts the strong intermolecular hydrogen bonding typical of aryl guanidines [2].

  • Dissolution: Vortex vigorously.

    • Troubleshooting: If crystals persist, heat the solution to 37°C for 5 minutes. Dissolution of guanidine salts is often endothermic (absorbs heat) [3].[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Dissolution (Salts Only)

Use this only if you have the Hydrochloride or Mesylate salt.

  • Vehicle: Use deionized water or low-salt buffer (e.g., 10 mM Tris, pH 7.4).

  • Avoid: Do not dissolve directly into high-salt buffers like 10x PBS or cell culture media containing high serum levels initially.

  • Method: Add liquid, vortex, and warm to 37°C.

  • Stability: Aqueous solutions are less stable than DMSO stocks. Prepare fresh.

Part 3: Troubleshooting "Crash Out" (Precipitation)

The most common ticket we receive is: "My compound dissolved in DMSO, but precipitated when I added it to the cell culture media."

The Mechanism: this compound has a pKa of approximately 10.9–11.1 [4].

  • At pH 7.4: It is protonated (cationic) and soluble.

  • At pH > 9: The equilibrium shifts toward the neutral Free Base , which is hydrophobic and insoluble.

The Fix: The Sequential Dilution Method Do not squirt the DMSO stock directly into a large volume of cold media. This causes local high concentrations and "shock" precipitation.

Step-by-Step Dilution Protocol:

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into a co-solvent (e.g., Ethanol or PEG400) or plain water to create a 5 mM working solution.

  • Vortex Immediately: Ensure rapid mixing.

  • Final Dilution: Pipette the working solution into your assay buffer/media while vortexing the media.

  • Visual Check: Hold the tube up to a light source.

    • Clear: Success.

    • Cloudy/Opalescent: Micro-precipitation has occurred.[2] Sonicate for 10 minutes at 37°C.

Solvent Compatibility Table

SolventSolubility RatingComments
DMSO Excellent (>50 mM)Recommended stock solvent.
Ethanol GoodGood intermediate solvent; volatile.
Water (pH 7) VariableGood for salts; Poor for free base.
PBS (pH 7.4) ModerateHigh phosphate ions may cause "salting out" at high conc.
Acetonitrile ModerateUseful for HPLC prep, not for bioassays.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a fine white precipitate after 24 hours in the fridge. What happened? A: This is likely Crystal Growth . Guanidines can form thermodynamically stable crystals from supersaturated solutions, especially at low temperatures (4°C).

  • Solution: Store working solutions at Room Temperature (RT) if stable, or re-warm to 37°C and vortex before use.

Q2: Can I use this compound in an assay at pH 9.0? A: Proceed with Caution. At pH 9.0, you are approaching the pKa. A significant fraction of the molecules will deprotonate to the insoluble free base.

  • Solution: Lower the concentration to <10 µM or add a solubilizing agent like Cyclodextrin or Tween-80 (0.05%) to maintain solubility of the neutral species.

Q3: My LC-MS peak area is lower than expected. Is it sticking? A: Yes. Cationic guanidines adhere avidly to glass and plastic surfaces (non-specific binding).

  • Solution: Use low-binding polypropylene tubes. Avoid glass vials for low-concentration aqueous samples. Add 0.1% Formic Acid to the LC-MS vial to ensure full protonation and solubility.

Q4: Is the compound light-sensitive? A: Aryl guanidines can undergo photo-oxidation over time. While not extremely sensitive, we recommend storing DMSO stocks in amber vials or wrapped in foil as a precaution.

References

  • Sigma-Aldrich. Guanidine Hydrochloride Product Information. (Hygroscopicity and handling of guanidine salts).[3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5700461: this compound. PubChem.[4][5][6] Link

  • Kawahara, K., & Tanford, C. (1966). Viscosity and Density of Aqueous Solutions of Urea and Guanidine Hydrochloride. Journal of Biological Chemistry. (Thermodynamics of dissolution). Link

  • Eckert-Maksic, M., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines.[7][8] New Journal of Chemistry. (Establishes pKa range for phenylguanidines). Link

Sources

Stability of N-(3,4-dimethoxyphenyl)guanidine in acidic solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability Profile of N-(3,4-dimethoxyphenyl)guanidine in Acidic Media

Executive Summary

You are working with This compound , a molecule governed by two competing chemical behaviors: the robust resonance stabilization of the guanidinium cation and the oxidative lability of the electron-rich dimethoxybenzene ring.

While generally stable in acidic solutions at ambient temperatures due to protonation, this compound is not inert. This guide details the mechanistic boundaries of its stability, troubleshooting protocols for degradation, and precise handling requirements to prevent "false" instability readings caused by oxidative artifacts.

Module 1: The Mechanistic Landscape

The Protonation Shield (Acidic Stabilization)

In acidic media (pH < 7), the guanidine moiety (


) exists almost exclusively as the guanidinium cation . This protonation is the primary stabilizer.
  • Mechanism: The positive charge is delocalized across the

    
     system ("Y-aromaticity"). This electrostatic barrier repels nucleophilic attack by water, making acid-catalyzed hydrolysis significantly slower than base-catalyzed hydrolysis.
    
  • The Risk: At elevated temperatures (>60°C) or in highly concentrated non-oxidizing acids, the activation energy for nucleophilic attack is overcome, leading to hydrolysis.

The Oxidative Liability (The "Pink" Problem)

The 3,4-dimethoxyphenyl group (veratrole motif) is electron-rich.

  • Mechanism: While the guanidine group draws some electron density, the methoxy groups strongly donate electrons into the ring. In the presence of trace metals (Fe, Cu), light, and oxygen, the ring can undergo Single Electron Transfer (SET) oxidation.

  • Observation: This results in pink, brown, or green discoloration before significant chemical degradation is observed by HPLC/MS.

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the competing pathways of Hydrolysis (Acid/Heat driven) and Oxidation (Light/Air driven).

DegradationPathways cluster_legend Pathway Legend Compound N-(3,4-dimethoxyphenyl) guanidine (Protonated) Inter Tetrahedral Intermediate Compound->Inter + H2O / Heat (Slow) Quinone Quinone-like Oxidation Products Compound->Quinone O2 / hν / Trace Metals (Fast visual change) Aniline 3,4-Dimethoxyaniline (Major Degradant) Inter->Aniline C-N Cleavage Urea Urea Inter->Urea Release key1 Red Path: Hydrolysis (Irreversible) key2 Green Path: Oxidation (Preventable)

Figure 1: Mechanistic degradation pathways. The red path represents acid-catalyzed hydrolysis (thermal), while the green path represents oxidative stress (photolytic/environmental).

Module 3: Troubleshooting & FAQs

Scenario A: "My solution turned pink/brown overnight."

Diagnosis: Oxidative instability, not acid hydrolysis. Root Cause: The electron-rich dimethoxy ring is reacting with dissolved oxygen, likely catalyzed by trace metal ions in the buffer or light exposure. Corrective Action:

  • Degas buffers: Use Helium sparging or vacuum filtration.

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester trace metals.

  • Protection: Use amber glassware exclusively.

Scenario B: "I see a new peak at RRT 0.85 and the main peak area is dropping."

Diagnosis: Hydrolysis. Root Cause: Thermal stress or pH < 1.0. Verification: The new peak is likely 3,4-dimethoxyaniline . Confirm by matching UV spectrum (aniline absorption


 shifts compared to guanidine).
Corrective Action: 
  • Reduce temperature. Keep solutions at 4°C when not in use.

  • Adjust pH.[1] Maintain pH 3.0–5.0 for optimal stability (balancing solubility and hydrolytic resistance).

Scenario C: "The peak shape is broad/tailing on HPLC."

Diagnosis: Silanol interaction (Analytical Artifact). Root Cause: The guanidinium cation interacts strongly with residual silanols on silica-based C18 columns. Corrective Action:

  • Mobile Phase: Ensure TFA (0.05-0.1%) or Formic Acid is present to pair with the cation.

  • Column Choice: Switch to a "Base-Deactivated" C18 or a HILIC column for better retention and shape.

Module 4: Stability Data & Protocols

Estimated Stability Profile

Based on aryl guanidine kinetics [1][2]

ConditionTimeframeExpected LossStatus
0.1 M HCl, 25°C 24 Hours< 1.0%Stable
0.1 M HCl, 60°C 4 Hours5 - 15%Unstable
Phosphate Buffer pH 7, 25°C 24 Hours< 0.5%Stable
0.1 M NaOH, 25°C 1 Hour> 20%Critical Degradation
Ambient Light, pH 4 (Air) 48 HoursColor Change (Pink)Oxidative Risk
Protocol: Forced Degradation (Stress Testing)

To validate the stability indicating method for your specific matrix:

  • Preparation: Dissolve compound to 1 mg/mL in 0.1 M HCl.

  • Thermal Stress: Incubate at 60°C in a sealed, amber vial.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Neutralization: Immediately quench aliquots with equal volume 0.1 M NaOH (cold) or dilute into mobile phase to stop reaction.

  • Analysis: Monitor for the formation of 3,4-dimethoxyaniline (check absorbance at 230-280 nm).

Module 5: Decision Tree (Process Flow)

TroubleshootingTree Start Start: Stability Issue Observed ColorChange Is there a color change (Pink/Brown)? Start->ColorChange PotencyLoss Is there Potency Loss (>2%)? ColorChange->PotencyLoss No Oxidation Diagnosis: Oxidation (Ring Degradation) ColorChange->Oxidation Yes TempCheck Is Temp > 40°C? PotencyLoss->TempCheck Yes Action1 Action: Add EDTA, Use Amber Vials, Degas Solvents Oxidation->Action1 Hydrolysis Diagnosis: Acid Hydrolysis TempCheck->Hydrolysis Yes MethodIssue Diagnosis: Adsorption/Precipitation TempCheck->MethodIssue No Action2 Action: Store at 4°C, Adjust pH to 3-5 Hydrolysis->Action2 Action3 Action: Check Solubility, Use Plastic Vials (minimize adsorption) MethodIssue->Action3

Figure 2: Diagnostic logic for identifying instability sources.

References

  • Popelier, P. L. A., et al. (2017).[2] "Substituent effects on the basicity (pKa) of aryl guanidines...". New Journal of Chemistry.

  • Limatibul, S., & Watson, J. W. (1971).[3] "The Mechanism of Acid Hydrolysis of Guanidines". Journal of Organic Chemistry.

  • Kaushik, D., & Bansal, G. (2015). "Four new degradation products of doxorubicin: An application of forced degradation study". Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates oxidative instability of dimethoxy-anthracycline rings).

  • BenchChem Technical Data . "Reactivity and Stability of 3,4-Dimethoxyphenyl derivatives".

Sources

Technical Support Center: Impurity Identification in N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely analyzing N-(3,4-dimethoxyphenyl)guanidine (DMPG) as a synthetic intermediate or a bioactive ligand. This compound presents a distinct set of analytical challenges due to the high basicity of the guanidine moiety (


)  and the redox susceptibility of the electron-rich dimethoxybenzene ring .

This guide is structured to help you distinguish between synthetic byproducts, degradation species, and analytical artifacts.

Part 1: The Impurity Landscape (Origin & Identification)

The purity of DMPG is compromised by three primary vectors: incomplete synthesis , hydrolytic degradation , and oxidative stress .

Table 1: Common Impurity Profile
Impurity TypeCompound NameOriginMass Shift (

m/z)
Detection Characteristic
Starting Material 3,4-DimethoxyanilineIncomplete reaction-42 Da (154 vs 196)Late eluter (RP-HPLC); turns brown/red upon oxidation.
Degradant N-(3,4-dimethoxyphenyl)ureaHydrolysis of guanidine+1 Da (197 vs 196)Critical: Co-elutes without optimized gradient.
Side Product Cyanoguanidine dimerDimerization of reagentVariableEarly eluter; highly polar.
Oxidation Quinone Imine speciesOxidation of aniline-2 Da (approx)Distinct UV shift; visible color change (yellow/red).
Part 2: Deep Dive – Specific Troubleshooting Scenarios
Scenario A: "I see a peak with Mass [M+1]. Is it an isotope or an impurity?"

The Issue: You observe a mass of ~197.2 Da alongside your product (196.2 Da). The Diagnosis: This is likely N-(3,4-dimethoxyphenyl)urea . The Mechanism: Guanidines are susceptible to hydrolysis, releasing ammonia to form the corresponding urea. This reaction accelerates under basic conditions or prolonged heating.


Validation Protocol: 
  • Mass Spec Resolution: A low-resolution MS cannot easily distinguish the

    
     isotope of the guanidine from the urea impurity (Mass diff 
    
    
    
    0.984 Da).
  • Chemical Shift (NMR): Check the Carbonyl/Amidine carbon.

    • Guanidine (

      
      ): 
      
      
      
      ppm.
    • Urea (

      
      ): 
      
      
      
      ppm (shifts upfield).
  • Action: If this peak grows after leaving the sample in water/methanol overnight, it is the urea degradant.

Scenario B: "My sample is turning pink/brown in solution."

The Issue: The solid is white, but solutions degrade in color over time. The Diagnosis: Trace 3,4-dimethoxyaniline oxidation. The Mechanism: The electron-donating methoxy groups activate the phenyl ring, making residual aniline highly susceptible to air oxidation, forming colored quinone imines or azo-dimers. Action:

  • Perform an acid wash (1M HCl) during workup; the aniline salt is more soluble in water than the guanidine salt in certain biphasic systems, or use recrystallization from isopropanol.

  • Store under Argon/Nitrogen.

Part 3: The "Chromatographic Nightmare" (HPLC Troubleshooting)

Guanidines are notorious for peak tailing due to interactions with residual silanols on silica-based columns.

Visual Guide: HPLC Optimization Logic

HPLC_Troubleshooting Start Problem: Poor Peak Shape (Tailing/Broadening) CheckpH Check Mobile Phase pH Start->CheckpH HighpH pH > 10? CheckpH->HighpH Basic Method LowpH pH < 3? CheckpH->LowpH Acidic Method Silanol Silanol Ionization Suppressed (Good for Hybrid Columns) HighpH->Silanol Requires High pH Stable Column Result Sharp Peak Obtained Silanol->Result IonPair Add Ion Pairing Agent (0.1% TFA or PFPA) LowpH->IonPair Standard C18 IonPair->Result Masks Silanols

Caption: Decision tree for optimizing HPLC peak shape for basic guanidine compounds.

Recommended Analytical Method (Self-Validating)

To ensure you are separating the Urea impurity from the Guanidine , use this specific gradient which exploits the polarity difference.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) . (TFA is critical for ion-pairing the basic guanidine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Guanidine/Urea backbone) and 254 nm (Aromatic ring).

  • Gradient:

    • 0-2 min: 5% B (Hold to elute polar salts)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B (Flush dimers/anilines)
      

Why this works: The Guanidine (protonated) will elute earlier than the Urea (neutral/less basic). The Aniline (less polar than guanidine) will elute later.

Part 4: Synthesis & Degradation Pathway Map

Understanding where these impurities come from allows you to prevent them.

Reaction_Pathway SM 3,4-Dimethoxyaniline (Starting Material) Target This compound (TARGET) SM->Target Synthesis Imp_Ox Impurity: Quinone Imine (Colored/Brown) SM->Imp_Ox Oxidation (Air/Light) Reagent Cyanamide / Guanylating Agent Reagent->Target Imp_Urea Impurity: Urea Derivative (+1 Da Mass Shift) Target->Imp_Urea Hydrolysis (H2O/Heat)

Caption: Chemical lineage of this compound showing synthetic origin and degradation pathways.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. Retrieved from .

  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC - AppNote.[1] Retrieved from .[1]

  • ScienceMadness Discussion. Hydrolysis of Urea and Guanidines. Retrieved from .

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from .

  • BenchChem. HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. (Analogous methoxy-guanidine method).[2] Retrieved from .

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(3,4-dimethoxyphenyl)guanidine. In the absence of a publicly available experimental spectrum for the title compound, this guide leverages predicted data and compares it with experimental data of structurally related compounds to provide a robust framework for spectral interpretation and structural verification. This approach is invaluable for researchers synthesizing this or similar compounds, enabling confident characterization of their products.

Introduction to ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, making ¹³C NMR an essential tool for unambiguous structure determination. For a molecule like this compound, ¹³C NMR is critical for confirming the connectivity of the dimethoxyphenyl ring to the guanidine moiety.

Predicted and Comparative ¹³C NMR Data

To facilitate the analysis, a predicted ¹³C NMR spectrum for this compound was generated using online prediction tools. This data is presented alongside the experimental ¹³C NMR data of key structural analogues: 3,4-dimethoxyaniline, veratrole (1,2-dimethoxybenzene), and guanidine hydrochloride. This comparative approach allows for a detailed assignment of the chemical shifts in the target molecule.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 3,4-DimethoxyanilineExperimental Chemical Shift (ppm) for Veratrole[1]Experimental Chemical Shift (ppm) for Guanidine Hydrochloride
C=N ~158-160--~157
C1 ~130-132~132.0--
C2 ~103-105~100.1~111.5-
C3 ~149-151~149.5~149.2-
C4 ~145-147~143.2~149.2-
C5 ~112-114~112.3~120.9-
C6 ~105-107~103.5~111.5-
-OCH₃ (C3) ~55-57~56.1~55.8-
-OCH₃ (C4) ~55-57~55.9~55.8-

Note: Predicted values are estimations and may vary from experimental values. Experimental data for 3,4-dimethoxyaniline was obtained from the Spectral Database for Organic Compounds (SDBS). The structure and numbering scheme are provided below.

Analysis and Interpretation of Chemical Shifts

The predicted chemical shifts for this compound can be rationalized by examining the electronic effects of the substituents on the aromatic ring and the characteristic shift of the guanidinyl carbon.

The Guanidinyl Carbon (C=N)

The guanidinyl carbon is expected to appear in the range of 158-160 ppm. This is consistent with the experimental value for guanidine hydrochloride (~157 ppm) and other N-arylguanidines, where the imine carbon typically resonates in this downfield region.

The Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the two methoxy groups and the guanidine group.

  • C3 and C4: These carbons, directly attached to the electron-donating methoxy groups, are the most deshielded of the aromatic carbons, with predicted shifts around 149-151 ppm and 145-147 ppm, respectively. This is in good agreement with the experimental values for 3,4-dimethoxyaniline and veratrole.

  • C1: The ipso-carbon to which the guanidine group is attached is predicted to be around 130-132 ppm. The guanidine group acts as an electron-withdrawing group through resonance, which deshields this carbon.

  • C2, C5, and C6: These carbons are influenced by the activating methoxy groups and the deactivating guanidine group. Their predicted chemical shifts fall in the range of 103-114 ppm, which is consistent with the electron-rich nature of the aromatic ring.

The Methoxy Carbons (-OCH₃)

The two methoxy carbons are predicted to have very similar chemical shifts, around 55-57 ppm. This is in excellent agreement with the experimental values observed for 3,4-dimethoxyaniline and veratrole, confirming that the electronic environment of these groups is not significantly altered by the addition of the guanidine moiety.

Experimental Protocol for ¹³C NMR Acquisition

For researchers wishing to acquire an experimental ¹³C NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as the chemical shifts can be solvent-dependent. DMSO-d₆ is often a good choice for guanidine-containing compounds due to its ability to dissolve polar compounds and its high boiling point.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

    • Pulse Program: A simple pulse-acquire sequence (e.g., zgpg30) is typically sufficient.

    • Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform to obtain the final spectrum. Reference the spectrum to the solvent peak.

Visualizing the Molecular Structure and Data Relationships

To provide a clear visual reference for the discussed chemical shifts, the following diagrams illustrate the structure of this compound with atom numbering and a workflow for spectral analysis.

Caption: Structure of this compound with carbon numbering.

G cluster_data Data Acquisition & Prediction cluster_analysis Analysis & Interpretation predicted_data Predicted ¹³C NMR Data (this compound) comparative_analysis Comparative Analysis predicted_data->comparative_analysis experimental_data Experimental ¹³C NMR Data (Analogues) experimental_data->comparative_analysis assignment Chemical Shift Assignment comparative_analysis->assignment structural_verification Structural Verification assignment->structural_verification

Caption: Workflow for ¹³C NMR spectral analysis of this compound.

Conclusion

This guide provides a detailed comparative analysis of the ¹³C NMR chemical shifts for this compound. By integrating predicted data with experimental values from structurally related compounds, a reliable framework for spectral interpretation has been established. This information, coupled with the provided experimental protocol, will be a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the accurate and efficient characterization of novel guanidine-containing molecules.

References

  • PubChem. Veratrole. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). 3,4-Dimethoxyaniline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

FTIR Characteristic Peaks: N-(3,4-dimethoxyphenyl)guanidine vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

N-(3,4-dimethoxyphenyl)guanidine is a critical pharmacophore and intermediate, often utilized in the synthesis of bioactive compounds such as Leonurine and various imidazoline receptor ligands. Its structural integrity hinges on the successful installation of the guanidine moiety onto the electron-rich 3,4-dimethoxyphenyl ring.

This guide provides a technical comparison between the target product and its primary precursor, 3,4-dimethoxyaniline (Veratrylamine) . By focusing on the spectral shift from a primary amine to a guanidine system, researchers can utilize FTIR as a rapid, non-destructive tool for reaction monitoring and purity assessment.

Critical Analysis: The Spectral Fingerprint

The FTIR spectrum of this compound is defined by the interplay between the electron-donating dimethoxybenzene core and the resonance-stabilized guanidinium group.

The Guanidine "Signature" (1690–1580 cm⁻¹)

The most distinct feature of the product is the C=N stretching vibration . Unlike the precursor amine, the guanidine group exhibits a strong absorbance in the 1630–1670 cm⁻¹ region.

  • Mechanism: The C=N bond has partial single-bond character due to resonance delocalization across the three nitrogen atoms. This lowers the frequency slightly compared to a localized imine but results in a very intense band due to the high change in dipole moment.

  • Diagnostic Value: Appearance of a strong band at ~1640–1660 cm⁻¹ confirms the formation of the guanidine core.

The Methoxy-Aromatic Foundation (3000–1000 cm⁻¹)

The 3,4-dimethoxyphenyl moiety remains largely unchanged during synthesis, serving as an internal spectral standard.

  • C-H Stretch (Methoxy): Distinct peaks at 2835 cm⁻¹ (symmetric) and 2940–3000 cm⁻¹ (asymmetric).

  • C-O-C Stretch: Strong bands at 1230–1260 cm⁻¹ (asymmetric, Aryl-O) and 1020–1040 cm⁻¹ (symmetric, Alkyl-O).

Comparative Assessment: Precursor vs. Product

The following table contrasts the starting material (3,4-dimethoxyaniline) with the product. The "Delta" column highlights the key spectral shifts required for validation.

Table 1: Comparative FTIR Analysis
Functional GroupMode3,4-Dimethoxyaniline (Precursor)This compound (Product)Validation Delta (Δ)
Primary Amine / Guanidine N-H Stretch 3350 & 3450 cm⁻¹ (Distinct Doublet)3100–3450 cm⁻¹ (Broad, multiple bands)Loss of sharp doublet ; replaced by broad H-bonded guanidine envelope.
Imine / Amine C=N Stretch Absent1635–1665 cm⁻¹ (Strong, Sharp)Appearance of new strong peak. Primary indicator of conversion.
Aromatic Ring C=C Ring Stretch 1515, 1590 cm⁻¹1510, 1595 cm⁻¹Minimal shift; confirms ring integrity.
Methoxy Group C-H Stretch 2835 cm⁻¹2835 cm⁻¹Stationary Marker. Use to normalize intensity.
Ether Linkage C-O-C Stretch 1230–1260 cm⁻¹1230–1260 cm⁻¹Stationary Marker.
Amine Deformation N-H Scissoring ~1620 cm⁻¹ (Medium)~1600 cm⁻¹ (Overlaps w/ C=N)Shift/Broadening due to guanidine resonance.

Technical Note: In salt forms (e.g., Hydrochloride or Nitrate), the C=N peak may shift slightly to higher wavenumbers (1660–1690 cm⁻¹) due to protonation of the imine nitrogen.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific functional group transformations detectable by FTIR.

G Precursor 3,4-Dimethoxyaniline (Precursor) Intermediate Transition State (Nucleophilic Attack) Precursor->Intermediate + Reagent Marker1 FTIR Marker: Primary Amine Doublet (3300-3400 cm⁻¹) Precursor->Marker1 Reagent Cyanamide / S-methylisothiourea Reagent->Intermediate Product This compound (Product) Intermediate->Product - NH3 / CH3SH Marker2 FTIR Marker: Strong C=N Stretch (1635-1665 cm⁻¹) Product->Marker2

Figure 1: Reaction monitoring logic. The disappearance of the amine doublet (Red) and appearance of the guanidine C=N stretch (Green) are the critical control points.

Experimental Protocol: Self-Validating Analysis

This protocol ensures reproducibility and eliminates common artifacts (e.g., atmospheric CO₂ or water vapor).

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: Preferred over KBr pellets for guanidines to avoid ion exchange with hygroscopic KBr.

Step 1: Background Acquisition
  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure no residue remains.

  • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution .

  • Validation: Ensure the region 2300–2400 cm⁻¹ (CO₂) is minimized.

Step 2: Sample Preparation & Loading
  • Precursor (Reference): Place a small amount (~5 mg) of 3,4-dimethoxyaniline on the crystal. Apply pressure until the force gauge reaches the optimal zone (usually ~80-100 N).

  • Product (Sample): Ensure the sample is dry. Guanidine salts are hygroscopic; moisture will broaden the 3000–3500 cm⁻¹ region, obscuring N-H peaks.

    • Tip: If the sample is sticky/wet, dry in a vacuum desiccator over P₂O₅ for 2 hours before analysis.

Step 3: Data Collection & Processing
  • Scan range: 4000–600 cm⁻¹ .

  • Accumulate 64 scans to improve Signal-to-Noise ratio.

  • Apply Baseline Correction (Rubberband method preferred).

  • Normalize spectra to the C-H stretch at 2835 cm⁻¹ (Methoxy group) for accurate intensity comparison.

Step 4: Quality Control Criteria (Pass/Fail)
  • PASS: Distinct peak at ~1640–1660 cm⁻¹ (C=N).

  • PASS: Presence of Methoxy peaks (2835, 1250 cm⁻¹).

  • FAIL: Presence of sharp doublet at 3350/3450 cm⁻¹ (Unreacted Precursor).

  • FAIL: Strong broad peak >3500 cm⁻¹ (Excessive Moisture).

References

  • Sundaraganesan, N., et al. (2008). FT-IR, FT-Raman spectra and quantum chemical calculations of 3,4-dimethoxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Li, Z., et al. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Chemistry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to Handling N-(3,4-dimethoxyphenyl)guanidine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of N-(3,4-dimethoxyphenyl)guanidine

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these specific routes of exposure. The following sections will detail the necessary PPE and the rationale for its use.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile rubber gloves (minimum 0.11mm thickness)To prevent skin contact and subsequent irritation.[2][3] Nitrile offers good chemical resistance against a range of substances.
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesTo protect the eyes from dust particles or splashes, which can cause serious irritation.[3][4][5]
Body Protection A long-sleeved laboratory coatTo shield the skin and personal clothing from accidental spills and contamination.[4][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the solid form where dust generation is possible, to prevent respiratory tract irritation.[5][6]
Operational Plan: Step-by-Step PPE Protocols

Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.

3.1. Donning PPE: A Sequential Approach

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If working with the solid form where dust may be generated, now is the time to put on your respirator. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Don your safety glasses or goggles.

  • Gloves: The final step is to put on your nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

3.2. Doffing PPE: Minimizing Contamination Risk

The removal of PPE should be done in an order that minimizes the risk of contaminating your skin or clothing.

  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.

  • Lab Coat: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Respiratory Protection: If a respirator was used, remove it without touching the front.

  • Final Hand Hygiene: Wash your hands one last time to remove any potential residual contamination.

Visualizing Safety: PPE Workflow

The following diagram illustrates the decision-making process and workflow for appropriate PPE selection and use when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal cluster_doffing Doffing Sequence start Start: Prepare to handle This compound assess_hazard Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazard select_ppe Select Appropriate PPE assess_hazard->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_respirator 2. Don Respirator (if dust potential) don_coat->don_respirator don_eyewear 3. Don Eye Protection don_respirator->don_eyewear don_gloves 4. Don Nitrile Gloves don_eyewear->don_gloves handle_chemical Handle Chemical in Well-Ventilated Area don_gloves->handle_chemical dispose_waste Segregate and Dispose of Chemical and Contaminated PPE as Hazardous Waste handle_chemical->dispose_waste doff_gloves 1. Doff Gloves dispose_waste->doff_gloves doff_coat 2. Doff Lab Coat doff_gloves->doff_coat doff_eyewear 3. Doff Eye Protection doff_coat->doff_eyewear doff_respirator 4. Doff Respirator doff_eyewear->doff_respirator end End doff_respirator->end Final Hand Hygiene

Caption: PPE selection and use workflow for this compound.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

5.1. Waste Segregation

  • Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour it down the drain.[5]

5.2. Disposal Procedure

  • Containment: Ensure all waste containers are appropriate for the type of waste, are in good condition, and are kept securely closed when not in use.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste through the Environmental Health and Safety (EHS) department.

Visualizing Disposal: A Clear Pathway

The following diagram outlines the correct disposal pathway for waste generated from working with this compound.

Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal solid_waste Solid this compound solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Solutions containing This compound liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container contaminated_ppe Contaminated PPE (Gloves, etc.) ppe_container Labeled Hazardous Solid Waste Container contaminated_ppe->ppe_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Compliant Off-Site Disposal ehs_pickup->final_disposal

Caption: Disposal pathway for this compound waste.

By adhering to these detailed guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets.
  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution.
  • ChemicalBook. (n.d.). N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE | 57004-61-2.
  • Apollo Scientific. (2022, September 16). Guanidine hydrochloride.
  • CDH Fine Chemical. (n.d.). GUANIDINE CARBONATE CAS No 593-85-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (2015, April 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 1). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 13). SAFETY DATA SHEET.
  • FAVORGEN BIOTECH CORP. (n.d.). Material Safety Data Sheet.
  • Benchchem. (2025). Navigating the Safe Disposal of Guanidine: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.